Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a tetrahydropyrimidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of iodophenethylamines with phenylacetaldehydes to form aminonitriles, which are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the tetrahydropyrimidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(2-iodophenyl)-1H-1,2,3-triazole: This compound shares the benzyl and iodophenyl groups but has a triazole ring instead of a tetrahydropyrimidine ring.
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Another iodophenyl-containing compound with different functional groups and applications.
Uniqueness
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H19IN2O3 |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
benzyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-12-14-8-4-3-5-9-14)18(22-20(25)23(13)2)15-10-6-7-11-16(15)21/h3-11,18H,12H2,1-2H3,(H,22,25) |
InChI Key |
XTTSPYMNJGQAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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